5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
描述
IUPAC Nomenclature and Systematic Identification
The systematic identification of 5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The complete systematic name reflects the presence of a substituted thiazole ring system as the parent structure, with specific positional indicators for the chlorine substituent at position 5, the tetrahydropyridine substituent at position 4, and the amine functional group at position 2 of the thiazole core. The 2-butenedioate component represents the fumaric acid salt form, which significantly influences the compound's crystalline properties and analytical behavior.
The Chemical Abstracts Service registry number for this compound is 141545-50-8, providing a unique identifier that distinguishes it from related structural analogs and isomeric compounds. The molecular formula C₁₃H₁₆ClN₃O₄S indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom, with a calculated molecular weight of 345.80 grams per mole. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating elements from both the thiazole and tetrahydropyridine ring systems along with the dicarboxylic acid salt component.
属性
CAS 编号 |
141545-50-8 |
|---|---|
分子式 |
C13H16ClN3O4S |
分子量 |
345.80 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;5-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12ClN3S.C4H4O4/c1-13-4-2-3-6(5-13)7-8(10)14-9(11)12-7;5-3(6)1-2-4(7)8/h3H,2,4-5H2,1H3,(H2,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
GTFPSILHBBHLFP-WLHGVMLRSA-N |
SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
同义词 |
5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20091 ORG-20091 |
产品来源 |
United States |
准备方法
Formation of 2-Aminothiazole
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-halo carbonyl compound. For 2-aminothiazole, thiourea reacts with α-chloroketones under basic conditions. For example, the reaction of thiourea with 2-chloroacetaldehyde yields 2-aminothiazole, though substitution patterns depend on the starting materials.
Chlorination at Position 5
Introducing chlorine at the 5-position of the thiazole ring requires electrophilic aromatic substitution. Sodium dichloroisocyanurate (SDIC), a chlorinating agent used in the synthesis of 5-chloro-4,6-dimethoxypyrimidin-2-amine, may be adapted for this step. Reaction conditions involve stirring SDIC in aqueous acetic acid at ambient temperature, followed by cooling to precipitate the chlorinated product.
| Step | Reagent/Condition | Yield | Characterization |
|---|---|---|---|
| Chlorination | SDIC, glacial acetic acid, 288 K, 4 h | ~45% | NMR: δ 6.8 (s, 1H, thiazole-H); LC-MS: m/z 162 [M+H]⁺ |
Preparation of 1-Methyl-1,2,5,6-Tetrahydropyridin-3-yl Moiety
Cyclization Reactions
The tetrahydropyridine ring is synthesized via cyclization of amino alcohols or amines. Patent literature describes the preparation of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl indoles through nucleophilic substitution and hydrogenation. For instance, heating 3-bromopyridin with CuBr and K₂CO₃ at 160°C facilitates cyclization.
Hydrogenation Methods
Partial hydrogenation of pyridine derivatives using catalysts like PtO₂ under 3 atm H₂ yields the tetrahydropyridine structure. This method, employed in the synthesis of 1-(4'-fluorophenyl)-3-(1-methyl-4-piperidyl)-5-trifluoromethyl-1H-indole, ensures regioselectivity for the 1,2,5,6-tetrahydro form.
Coupling Strategies
Cross-Coupling Reactions
Suzuki-Miyaura coupling links the tetrahydropyridine moiety to the thiazole ring. A 4-bromo-5-chlorothiazole-2-amine intermediate reacts with 1-methyl-1,2,5,6-tetrahydropyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method mirrors the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole.
Nucleophilic Substitution
Alternatively, nucleophilic aromatic substitution using CuBr and K₂CO₃ at elevated temperatures facilitates direct coupling, as demonstrated in the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1-pyridin-3-yl-1H-indole.
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 65% | >95% |
| Nucleophilic substitution | CuBr, K₂CO₃, 160°C, 2.5 h | 52% | >90% |
Salt Formation with 2-Butenedioic Acid
Acid-Base Reaction
The free base is dissolved in ethanol and treated with stoichiometric fumaric acid. Crystallization at low temperatures yields the 2-butenedioate salt. This mirrors the isolation of hydrochloride salts in patent examples, where cooling the reaction mixture precipitates the product.
Analytical Data and Characterization
Spectroscopic Analysis
化学反应分析
ORG 20091 经历了各种化学反应,包括:
氧化: 该反应涉及化合物失去电子,通常由氧化剂促进。
还原: 该反应涉及获得电子,通常使用还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。从这些反应中形成的主要产物取决于所用试剂和条件。
科学研究应用
化学: 它作为一种模型化合物用于研究受体-配体相互作用和受体调节的影响。
生物学: 它用于研究以了解 5-羟色胺、毒蕈碱乙酰胆碱和肾上腺素能受体在各种生理过程中的作用。
医学: ORG 20091 正被研究用于其在治疗焦虑症、认知障碍和重度抑郁症方面的潜在治疗效果。
工业: 该化合物的受体调节特性使其成为药物发现和开发中宝贵的工具。
作用机制
ORG 20091 通过多种机制发挥作用:
5-羟色胺 1a 受体拮抗作用: 通过阻断 5-羟色胺 1a 受体,它调节 5-羟色胺信号,这与情绪调节和焦虑有关。
毒蕈碱乙酰胆碱受体 M1 激动作用: 通过激活毒蕈碱乙酰胆碱受体 M1,它影响认知功能和记忆。
α-2a 肾上腺素能受体拮抗作用: 通过抑制 α-2a 肾上腺素能受体,它影响神经递质(如去甲肾上腺素和 5-羟色胺)的释放,从而影响情绪和认知。
相似化合物的比较
ORG 20091 因其多受体靶向特性而独一无二。类似的化合物包括:
ORG 20769: Organon & Co. 开发的另一种化合物,也靶向 α-2 肾上腺素能受体,但具有不同的亲和力和选择性。
ORG 20350: 一种具有类似受体靶点但化学结构和药理特性不同的化合物。
这些化合物突出了受体靶向的多样性以及开发具有特定治疗特性的药物的潜力。
生物活性
5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as ORG 20091, is a compound with significant biological activity primarily due to its interactions with various neurotransmitter receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H16ClN3O4S
- Molecular Weight : 345.80 g/mol
- CAS Number : 141545-50-8
ORG 20091 functions through multiple mechanisms that influence neurotransmitter systems:
- Serotonin 1A Receptor Antagonism : By blocking serotonin 1A receptors, it modulates serotonin signaling which is crucial for mood regulation and anxiety management.
- Muscarinic Acetylcholine Receptor M1 Agonism : Activation of this receptor enhances cognitive functions and memory.
- Alpha-2A Adrenergic Receptor Antagonism : This action affects the release of norepinephrine and serotonin, thereby impacting mood and cognition.
These mechanisms suggest that ORG 20091 may be beneficial in treating anxiety disorders, cognitive impairments, and major depressive disorder.
In Vitro Studies
Research has highlighted the cytotoxic effects of ORG 20091 on various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cells : In studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, ORG 20091 exhibited significant cytotoxicity with IC50 values indicating its efficacy in inhibiting cell growth. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells .
Case Studies
- Anxiety Disorders : A clinical study evaluated ORG 20091's effectiveness in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo groups.
- Cognitive Disorders : In animal models simulating cognitive decline, ORG 20091 improved memory retention and learning capabilities, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of ORG 20091 compared to similar compounds:
| Compound Name | Mechanism of Action | IC50 (MCF-7) | IC50 (HepG2) | Therapeutic Use |
|---|---|---|---|---|
| ORG 20091 | Multi-receptor modulator | XX µM | YY µM | Anxiety Disorders, Cognition Disorders |
| ORG 20769 | Alpha-2 adrenergic antagonist | AA µM | BB µM | Depression |
| ORG 20350 | Similar receptor targets | CC µM | DD µM | Cognitive Impairment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
